molecular formula C10H11N3O B14852579 5-Isocyanato-2-pyrrolidin-1-ylpyridine

5-Isocyanato-2-pyrrolidin-1-ylpyridine

Cat. No.: B14852579
M. Wt: 189.21 g/mol
InChI Key: ITMXRWXDJLXTHZ-UHFFFAOYSA-N
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Description

5-Isocyanato-2-pyrrolidin-1-ylpyridine is a chemical compound characterized by the presence of an isocyanate group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety.

Preparation Methods

The synthesis of 5-Isocyanato-2-pyrrolidin-1-ylpyridine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with phosgene or its derivatives. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Isocyanato-2-pyrrolidin-1-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

5-Isocyanato-2-pyrrolidin-1-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isocyanato-2-pyrrolidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

5-Isocyanato-2-pyrrolidin-1-ylpyridine can be compared with other isocyanate-containing compounds, such as:

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-isocyanato-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C10H11N3O/c14-8-12-9-3-4-10(11-7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

ITMXRWXDJLXTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N=C=O

Origin of Product

United States

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